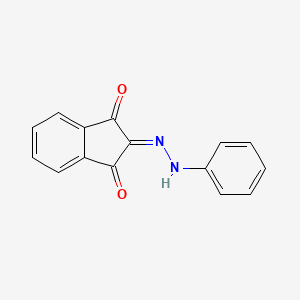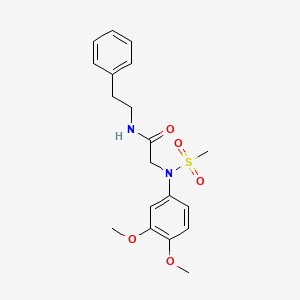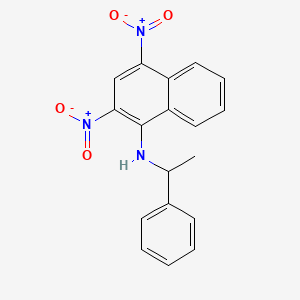
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound belongs to the class of thiazolidine derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and antitumor effects.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to activate the antioxidant defense system. This compound has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of a range of diseases, including diabetes, obesity, and cancer. This compound has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine in lab experiments include its high purity and good yield, as well as its well-characterized biological activities. However, the limitations of using this compound include its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine. One direction is to investigate its potential as a therapeutic agent for the treatment of diabetes, obesity, and other metabolic disorders. Another direction is to study its potential as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease. Furthermore, the development of more soluble derivatives of this compound may enhance its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine is a multistep process that involves the condensation of 4-chlorobenzaldehyde with 3-nitrobenzoylhydrazine, followed by cyclization with thioglycolic acid. The final product is obtained after purification by column chromatography. This synthesis method has been optimized to yield a high purity product with a good yield.
Applications De Recherche Scientifique
2-(4-chlorophenyl)-3-(3-nitrobenzoyl)-1,3-thiazolidine has been studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and antitumor effects in vitro and in vivo. This compound has also been shown to have a neuroprotective effect in a mouse model of Parkinson's disease. Furthermore, it has been investigated as a potential therapeutic agent for the treatment of diabetes and obesity.
Propriétés
IUPAC Name |
[2-(4-chlorophenyl)-1,3-thiazolidin-3-yl]-(3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c17-13-6-4-11(5-7-13)16-18(8-9-23-16)15(20)12-2-1-3-14(10-12)19(21)22/h1-7,10,16H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQZKQBSJOQFSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Chlorophenyl)thiazolidin-3-yl)(3-nitrophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{2-nitro-4-[(3-nitrophenyl)sulfonyl]phenyl}-1H-1,2,3-benzotriazole](/img/structure/B5039457.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)

![5-[(4-bromo-2-chlorophenoxy)methyl]-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B5039498.png)

![4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-3-methylbenzenesulfonamide](/img/structure/B5039509.png)
![ethyl 5-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B5039516.png)

![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)

![1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
![N~2~-(4-ethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5039552.png)